7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
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Description
Compounds like the one you mentioned typically belong to the class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . They can have various biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of 1,5-naphthyridines, a similar class of compounds, has been achieved through strategies like the Skraup quinoline synthesis .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure. Compounds with similar structures to the one you mentioned might undergo reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and more .Scientific Research Applications
Synthesis and Analytical Applications
Highly Sensitive Fluorogenic Reagents
Research has identified various fluorogenic reagents for the determination of carboxylic acids by high-performance liquid chromatography (HPLC), emphasizing the potential of bromo and fluoro-substituted compounds in enhancing detection sensitivity. This highlights the significance of complex bromo-fluoro carboxylic acids in analytical chemistry for achieving sub-femtomole level detection of acids (Yamaguchi et al., 1985).
Enantioselective Synthesis
An enantioselective approach towards 3,4-dihydroisocoumarin involved the bromocyclization of styrene-type carboxylic acids, yielding 3-bromo-3,4-dihydroisocoumarins. This method showcases the utility of bromo-fluoro carboxylic acids as versatile intermediates for synthesizing biologically relevant structures with good yields and enantiomeric excess, underscoring their role in the synthesis of complex organic molecules (Chen et al., 2012).
Potential in Drug Synthesis and Material Science
Antibacterial Agents
Compounds similar to 7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid have been evaluated for their antibacterial activity, showcasing the importance of fluorine and bromine substitutions in developing new antibacterial agents. This underscores the potential of such compounds in medicinal chemistry for creating more effective therapies against bacterial infections (Egawa et al., 1984).
Properties
IUPAC Name |
7-bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO4/c11-4-1-6-5(7(12)2-4)3-8(9(13)14)16-10(6)15/h1-2,8H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVCJUCKJZICIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C(=CC(=C2)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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